

A Comparative Crystallographic Guide to Substituted Benzothiazole Derivatives

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Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several benzothiazole derivatives, offering insights into the structural effects of different substituents on this important heterocyclic scaffold. While specific crystallographic data for **2-Chloro-5-fluorobenzothiazole** is not publicly available, this guide presents data from closely related structures to offer valuable comparative insights for researchers in drug discovery and materials science. The definitive three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray crystallography, is crucial for understanding its physical and chemical properties, guiding further molecular design and development.^[1]

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted benzothiazole and thiazole derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	2-(4-chlorophenyl)benzothiazole[1]	2-amino-6-chlorobenzothiazole[1]	2-chloro-5-(chloromethyl)thiazole[2][3]
Chemical Formula	C ₁₃ H ₈ ClNS	C ₇ H ₅ ClN ₂ S	C ₄ H ₃ Cl ₂ NS
Molecular Weight	245.73 g/mol	184.65 g/mol	168.03 g/mol
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P 1 2 ₁ /c 1	P b c a	P2 ₁ /c
a (Å)	11.0497(5)	7.371(2)	4.2430 (8)
b (Å)	14.1040(6)	12.015(4)	17.151 (3)
c (Å)	7.1466(3)	17.200(6)	9.1640 (18)
α (°)	90	90	90
β (°)	98.556(4)	90	96.82 (3)
γ (°)	90	90	90
Volume (Å ³)	1101.37(8)	1523.5(9)	662.2 (2)
Z	4	8	4
Calculated Density (g/cm ³)	1.481	1.608	-

Experimental Protocols

Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis are crucial for reproducibility and validation of results.

Synthesis of Benzothiazole Derivatives

The synthesis of substituted benzothiazoles can be achieved through various methods. A common approach involves the condensation and cyclization of substituted anilines or 2-aminothiophenols.

Example Synthesis of 2-(4-chlorophenyl)benzothiazole:

This derivative can be synthesized by the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde.^[4]

- Materials: 2-aminothiophenol, 4-chlorobenzaldehyde, and a suitable solvent (e.g., ethanol or dimethylformamide).
- Procedure:
 - Dissolve 2-aminothiophenol and 4-chlorobenzaldehyde in the solvent.
 - The mixture is typically refluxed for several hours.
 - The progress of the reaction can be monitored by thin-layer chromatography.
 - Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
 - The crude product is then purified by recrystallization from a suitable solvent to yield single crystals appropriate for X-ray diffraction.^[1]

Example Synthesis of 2-amino-6-chlorobenzothiazole:

This derivative can be synthesized via the reaction of 4-chloroaniline with potassium thiocyanate and subsequent cyclization with bromine.^[1]

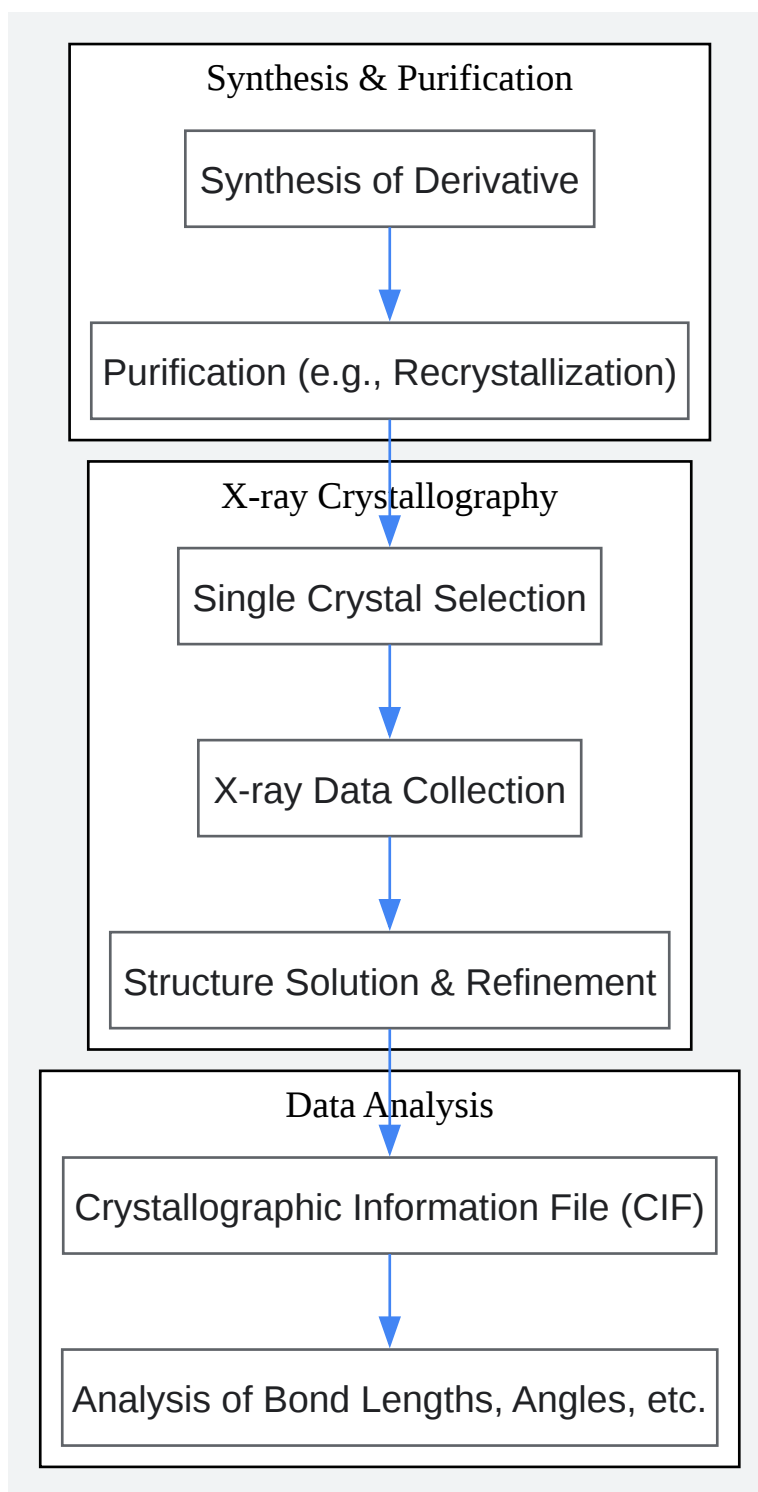
- Materials: 4-chloroaniline, potassium thiocyanate, bromine, glacial acetic acid.
- Procedure:
 - A solution of 4-chloroaniline in glacial acetic acid is treated with potassium thiocyanate.
 - The mixture is cooled, and bromine in glacial acetic acid is added dropwise while maintaining a low temperature.
 - After the addition is complete, the reaction is stirred for several hours.
 - The resulting precipitate is filtered, washed, and then recrystallized to obtain pure crystals.

Single-Crystal X-ray Diffraction Protocol

The following is a general protocol for the structural determination of small molecules by single-crystal X-ray diffraction.^[1]

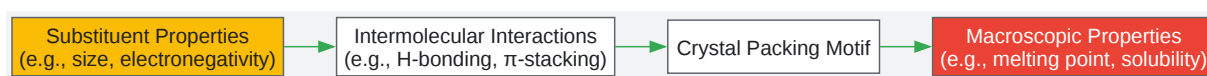
- **Crystal Mounting:** A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).^[1]
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray data are collected using a suitable radiation source (e.g., Mo K α).^[2]
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.^{[2][3]}

Visualizing Experimental and Logical Workflows



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Caption: Experimental workflow for X-ray crystallography of benzothiazole derivatives.



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Caption: Influence of substituents on the crystal packing of benzothiazole derivatives.

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